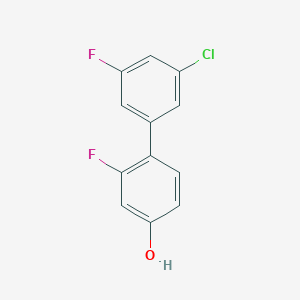
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (4-CFPF) is a synthetic compound that has been used for various scientific and medical applications. 4-CFPF has a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral activities. It has been studied in various areas of research, including drug delivery, cancer therapy, and gene therapy.
科学的研究の応用
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in drug delivery, cancer therapy, and gene therapy. It has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral activities. In drug delivery, 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been used to enhance the solubility, stability, and bioavailability of drug molecules. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. In gene therapy, 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been used to enhance the efficiency of gene transfection and to improve the stability of gene expression.
作用機序
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cell death. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to reduce the production of reactive oxygen species (ROS), which are associated with oxidative stress. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% have been studied in various animal models. It has been found to reduce inflammation and oxidative stress in mice, as well as to reduce the growth of cancer cells in rats. It has also been found to reduce the side effects of chemotherapy in mice, and to enhance the efficiency of gene transfection in rats.
実験室実験の利点と制限
The use of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high purity of 95%. It is also relatively stable and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. It is not suitable for use in long-term studies, as it is rapidly metabolized in the body. It is also not suitable for use in humans, as it has not been fully tested for safety and efficacy.
将来の方向性
There are several potential future directions for the use of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. One direction is to further study its mechanism of action and its effects on various physiological processes. Another direction is to develop new formulations and delivery systems for 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, such as nanoparticles, liposomes, and polymers. Finally, further research is needed to assess the safety and efficacy of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% for use in humans.
合成法
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can be synthesized from starting materials such as 3-chloro-5-fluorophenol, 3-fluorophenol, and potassium hydroxide. The synthesis involves a base-catalyzed condensation reaction of the starting materials in an aqueous solution. The reaction is carried out at room temperature and yields a product with a purity of 95%. The reaction can be monitored by thin-layer chromatography and 1H NMR spectroscopy.
特性
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDDYYWAJOHRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684339 |
Source


|
| Record name | 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-33-2 |
Source


|
| Record name | 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



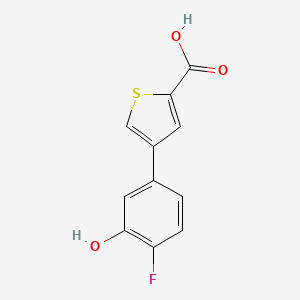

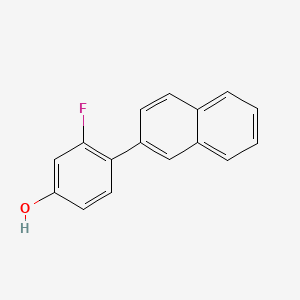
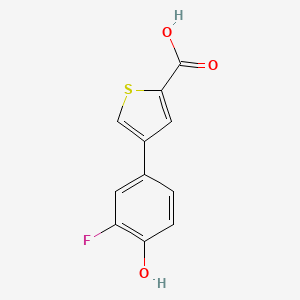




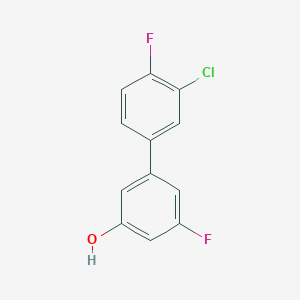
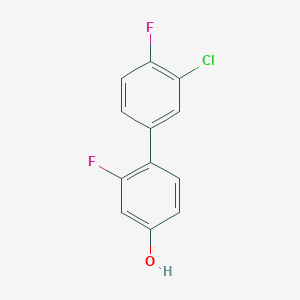
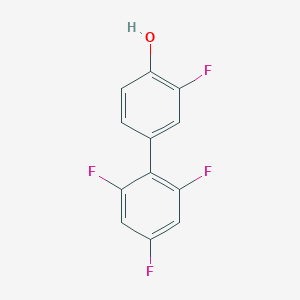
![4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374103.png)